Cas no 820224-83-7 ((4-Bromo-5-methylpyridin-2-yl)methanol)

(4-Bromo-5-methylpyridin-2-yl)methanol is a brominated pyridine derivative featuring a hydroxymethyl functional group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both bromine and methyl substituents enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The hydroxymethyl group offers further derivatization potential, allowing conversion to aldehydes, esters, or ethers. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. Suitable for use under inert atmospheres, it is typically handled as a solid with moderate solubility in polar organic solvents.
(4-Bromo-5-methylpyridin-2-yl)methanol structure
820224-83-7 structure
商品名:(4-Bromo-5-methylpyridin-2-yl)methanol
CAS番号:820224-83-7
MF:C7H8BrNO
メガワット:202.04852104187
MDL:MFCD28096500
CID:715717
PubChem ID:23114663

(4-Bromo-5-methylpyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-Bromo-5-methylpyridin-2-yl)methanol
    • (4-BROMO-5-METHYLPYRIDIN-2-YL)METHANOL HYDROBROMIDE
    • [4-BROMO-5-METHYLPYRIDIN-2-YL]METHANOL
    • 2-Pyridinemethanol,4-bromo-5-methyl-
    • 2-Pyridinemethanol,4-Bromo-5-Methyl-(9CI)
    • 4-bromo-5-methyl-2-Pyridinemethanol
    • (4-Bromo-5-methyl-pyridin-2-yl)-methanol
    • 4-Bromo-5-methyl-2-pyridinemethanol (ACI)
    • (4-Bromo-5-methyl-2-pyridyl)methanol
    • DTXSID30630692
    • 820224-83-7
    • OUOJYBFEYBMKDM-UHFFFAOYSA-N
    • MFCD17215603
    • SB38871
    • SCHEMBL1633352
    • CS-0101450
    • AS-41650
    • VHB22483
    • AKOS022174068
    • MDL: MFCD28096500
    • インチ: 1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3
    • InChIKey: OUOJYBFEYBMKDM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CN=C(CO)C=1

計算された属性

  • せいみつぶんしりょう: 200.97893g/mol
  • どういたいしつりょう: 200.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • 密度みつど: 1.567±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(26 g/l)(25ºC)、

(4-Bromo-5-methylpyridin-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0977381-5g
(4-bromo-5-methylpyridin-2-yl)methanol hydrobromide
820224-83-7 95%
5g
$900 2024-08-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0634-250mg
(4-Bromo-5-methyl-pyridin-2-yl)-methanol
820224-83-7 95%
250mg
¥1530.19 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0634-100mg
(4-Bromo-5-methyl-pyridin-2-yl)-methanol
820224-83-7 95%
100mg
¥1197.92 2025-02-21
eNovation Chemicals LLC
Y1009199-1g
(4-Bromo-5-methyl-pyridin-2-yl)-methanol
820224-83-7 95%
1g
$455 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1406245-10G
(4-bromo-5-methylpyridin-2-yl)methanol
820224-83-7 95%
10g
¥ 12,804.00 2023-03-13
TRC
B814483-10mg
(4-bromo-5-methylpyridin-2-yl)methanol
820224-83-7
10mg
$ 50.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1406245-1G
(4-bromo-5-methylpyridin-2-yl)methanol
820224-83-7 95%
1g
¥ 2,415.00 2023-04-13
Alichem
A029012645-5g
4-Bromo-5-methylpyridine-2-methanol
820224-83-7 95%
5g
$1566.34 2023-09-01
Matrix Scientific
132469-10g
(4-Bromo-5-methylpyridin-2-yl)methanol, 97%
820224-83-7 97%
10g
$5364.00 2023-09-07
eNovation Chemicals LLC
Y1009199-100mg
(4-Bromo-5-methyl-pyridin-2-yl)-methanol
820224-83-7 95%
100mg
$170 2024-07-28

(4-Bromo-5-methylpyridin-2-yl)methanol 関連文献

(4-Bromo-5-methylpyridin-2-yl)methanolに関する追加情報

Recent Advances in the Application of (4-Bromo-5-methylpyridin-2-yl)methanol (CAS: 820224-83-7) in Chemical Biology and Pharmaceutical Research

The compound (4-Bromo-5-methylpyridin-2-yl)methanol (CAS: 820224-83-7) has recently emerged as a significant intermediate in pharmaceutical synthesis and chemical biology research. This heterocyclic alcohol derivative has demonstrated remarkable versatility in medicinal chemistry applications, particularly in the development of kinase inhibitors and other targeted therapeutic agents. Recent literature highlights its role as a key building block in the synthesis of novel bioactive molecules with potential applications in oncology, inflammation, and neurological disorders.

Structural analysis reveals that the 4-bromo-5-methylpyridine moiety provides an excellent scaffold for further functionalization, while the hydroxymethyl group offers a convenient handle for diverse chemical modifications. Several research groups have exploited these features to develop potent and selective inhibitors of protein kinases, with recent studies focusing on its incorporation into allosteric modulators of tyrosine kinase receptors. The electron-withdrawing bromo substituent at the 4-position has been shown to significantly influence the compound's reactivity in palladium-catalyzed cross-coupling reactions, making it particularly valuable in modern synthetic methodologies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in developing novel Bruton's tyrosine kinase (BTK) inhibitors. The team utilized (4-Bromo-5-methylpyridin-2-yl)methanol as a core structure to create a series of covalent inhibitors showing improved selectivity profiles compared to existing therapeutics. Molecular docking studies revealed that derivatives containing this scaffold exhibited enhanced binding interactions with the BTK active site, while maintaining favorable pharmacokinetic properties.

Recent synthetic innovations have expanded the applications of this compound beyond traditional medicinal chemistry. A 2024 Nature Communications paper described its use in the development of photoactivatable probes for studying protein-protein interactions in live cells. The bromine atom's position allowed for efficient conversion to various functional groups through transition metal-catalyzed reactions, enabling the creation of diverse molecular tools for chemical biology research.

The compound's safety profile and synthetic accessibility have also made it attractive for large-scale pharmaceutical production. Recent process chemistry optimizations have improved yields in multi-step syntheses involving this intermediate, with several patent applications filed in 2023-2024 describing novel manufacturing approaches. These developments suggest growing industrial interest in (4-Bromo-5-methylpyridin-2-yl)methanol as a strategic intermediate in drug discovery pipelines.

Emerging research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development and other targeted protein degradation strategies. Its structural features appear well-suited for serving as the linker component in these bifunctional molecules, as evidenced by preliminary results presented at recent conferences. Further studies are needed to fully characterize its utility in this rapidly evolving field of therapeutic development.

In conclusion, (4-Bromo-5-methylpyridin-2-yl)methanol (CAS: 820224-83-7) continues to demonstrate significant value in both academic and industrial research settings. Its versatility as a synthetic intermediate, combined with the growing understanding of its structure-activity relationships, positions this compound as an important tool in contemporary drug discovery efforts. Future research will likely uncover additional applications as chemical biology techniques continue to advance and diversify.

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Amadis Chemical Company Limited
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